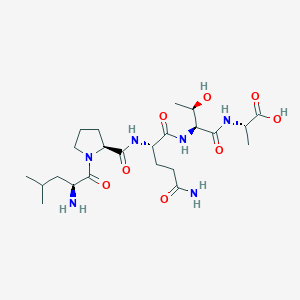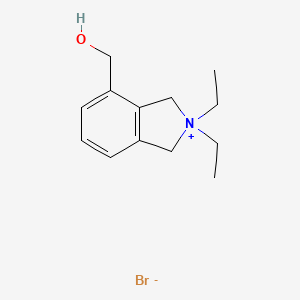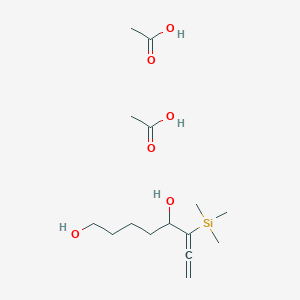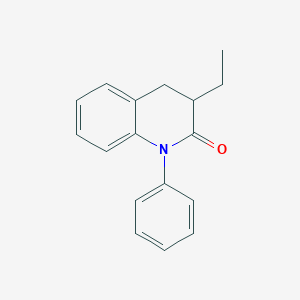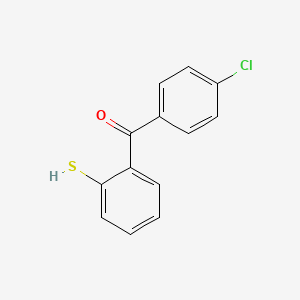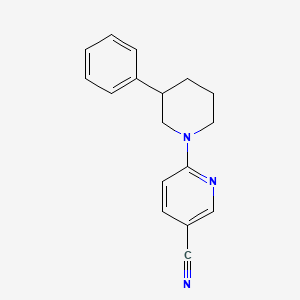![molecular formula C19H22N2O B14224839 Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- CAS No. 613660-58-5](/img/structure/B14224839.png)
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- is a heterocyclic organic compound that features a piperidine ring substituted with a 6-methyl-3-pyridinyl carbonyl group and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the 6-Methyl-3-Pyridinyl Carbonyl Group: This step involves the acylation of the piperidine ring with 6-methyl-3-pyridinecarboxylic acid chloride under basic conditions.
Attachment of the Phenylmethyl Group: The final step is the alkylation of the piperidine ring with benzyl chloride in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenylmethyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-oxides
Reduction: Reduced piperidine derivatives
Substitution: Alkylated or acylated piperidine derivatives
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also function as a receptor antagonist by binding to receptor sites and blocking the action of endogenous ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to the piperidine ring but without the hydrogenation.
Piperazine: A six-membered ring with two nitrogen atoms.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 6-methyl-3-pyridinyl carbonyl group and the phenylmethyl group enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
613660-58-5 |
|---|---|
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(4-benzylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C19H22N2O/c1-15-7-8-18(14-20-15)19(22)21-11-9-17(10-12-21)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3 |
InChI-Schlüssel |
FJNXFZMZUAPXEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


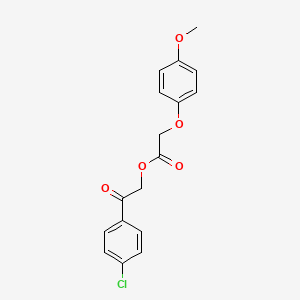
![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
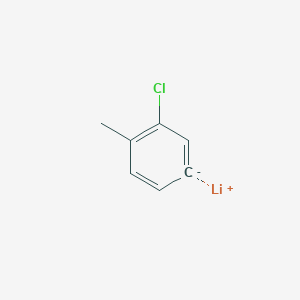
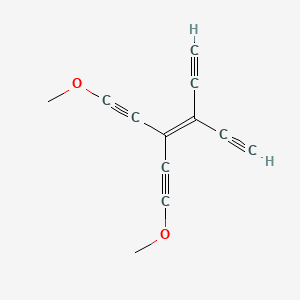
![N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide](/img/structure/B14224788.png)
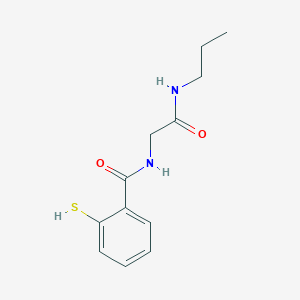
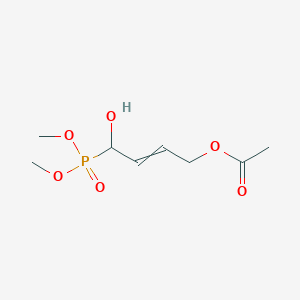
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
